Delphinidin Chloride

Description

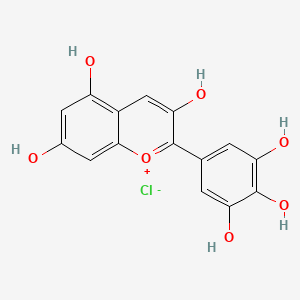

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNDMZIBVDSQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13270-61-6 (Parent) | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701019982 | |

| Record name | Delphinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.] | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraffin oils | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oil mist, mineral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Very high (USCG, 1999), 360 °C, 680 °F | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90 | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid | |

CAS No. |

8012-95-1, 528-53-0, 8002-74-2 | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Delphinidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraffin oils | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Delphinidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paraffin oils | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELPHINIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM6MD4AEHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Paraffin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RV55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

0 °F (NIOSH, 2023), 0 °F | |

| Record name | MINERAL OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mineral oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OIL MISTS, MINERAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/704 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oil mist (mineral) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Delphinidin Chloride: A Technical Guide to its Role in Cellular Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Delphinidin chloride, a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate a complex network of intracellular signaling pathways crucial for cell survival, proliferation, and apoptosis. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects, focusing on its interactions with key signaling cascades including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. We present a synthesis of current research, quantitative data on its biological activity, detailed experimental protocols for its study, and visual diagrams of the implicated pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

Delphinidin is a primary anthocyanidin, a subclass of flavonoids, responsible for the vibrant blue and red pigments in many berries, grapes, and flowers.[3][4] Structurally, its B-ring contains three hydroxyl groups, which contributes to its potent antioxidant capacity, among the strongest of all anthocyanidins.[5] this compound is the salt form commonly used in research settings for its stability and solubility. Emerging evidence has established that delphinidin's biological activities extend beyond simple antioxidant effects, demonstrating direct interference with critical protein targets within cellular signaling networks.[4] This modulation of signaling pathways is central to its observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various preclinical models.[5][6][7]

Core Signaling Pathways Modulated by this compound

Delphinidin's pleiotropic effects stem from its ability to interact with multiple signaling nodes. It can inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), thereby blocking downstream cascades from their inception.[6][8]

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Delphinidin has been shown to be a potent inhibitor of this cascade.[4][6][9]

-

Mechanism of Inhibition: Delphinidin treatment leads to the suppression of PI3K, Akt, and mTOR phosphorylation in a dose-dependent manner.[6][7] By inhibiting both upstream (PI3K/Akt) and downstream (mTOR) signals, delphinidin effectively halts the pro-survival and proliferative signaling of this pathway.[9] This inhibition is crucial for its ability to induce autophagy and apoptosis in cancer cells.[1][6] For instance, in non-small cell lung cancer (NSCLC) cells, delphinidin reduced the phosphorylation of PI3K, AKT, and mTOR.[6][7] Similarly, in HER2-positive breast cancer cells, delphinidin suppressed the mTOR signaling pathway by inhibiting the phosphorylation of key proteins like p70S6K and eIF4E.[3][10]

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family—comprising primarily ERK, JNK, and p38—regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Delphinidin exhibits complex, context-dependent modulation of this pathway.

-

Inhibition of Pro-Survival Kinases (ERK): In many cancer models, delphinidin suppresses the Ras/Raf/MEK/ERK signaling cascade.[5][6] For example, in HER-2 positive breast cancer cells, delphinidin treatment decreased the protein expression levels of p-c-Raf, p-MEK1/2, and p-ERK1/2, which contributes to its pro-apoptotic effects.[5]

-

Activation of Stress-Activated Kinases (JNK/p38): Conversely, delphinidin can activate the pro-apoptotic JNK and p38 MAPK pathways.[5][7] In non-small cell lung cancer cells, delphinidin pre-treatment boosted JNK phosphorylation, sensitizing the cells to radiation-induced apoptosis.[1][6][7] This dual regulation—inhibiting ERK while activating JNK/p38—is a key mechanism for shifting the cellular balance from survival towards apoptosis.[5][7]

Caption: this compound's dual regulation of the MAPK signaling pathways.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immune responses, and cell survival. Its constitutive activation is a feature of many chronic inflammatory diseases and cancers. Delphinidin is a well-documented inhibitor of this pathway.

-

Mechanism of Inhibition: Delphinidin prevents the activation and nuclear translocation of the NF-κB/p65 subunit.[5][6] It achieves this by inhibiting the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] By keeping the NF-κB complex inactive in the cytoplasm, delphinidin downregulates the expression of NF-κB target genes, including those for inflammatory cytokines (e.g., TNF-α, IL-6) and anti-apoptotic proteins.[11][12] This action underlies much of delphinidin's anti-inflammatory and pro-apoptotic activity.[2][5][6]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

The efficacy of this compound varies across different cell types and experimental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| A431 | Skin Cancer | 18 | [8] |

| LXFL529L | Lung Cancer | 33 | [8] |

| MDA-MB-453 | HER2+ Breast Cancer | ~40 | [3][10] |

| BT-474 | HER2+ Breast Cancer | ~100 | [3][10] |

| PEO1 | Ovarian Cancer | 18.7 (for 3-BP combo) | [13] |

| SKOV3 | Ovarian Cancer | 40.5 (for 3-BP combo) | [13] |

| Recombinant GLO I | (Enzyme Target) | 1.9 | [3] |

| EGFR | (Enzyme Target) | 1.3 | [8] |

| EGFR | (Enzyme Target) | 2.37 (3-O-glucoside) | [14] |

Table 2: Effects of this compound on Protein Expression and Cell Viability

| Cell Line | Treatment Concentration (µM) | Target Protein / Process | Observed Effect | Citation(s) |

| MDA-MB-453, BT-474 | 40 and 80 | p-NF-κB/p65, p-IKKα/β | Significant decrease | [5] |

| MDA-MB-453, BT-474 | 40 and 80 | p-c-Raf, p-MEK1/2, p-ERK1/2 | Significant decrease | [5] |

| MDA-MB-453, BT-474 | 40 and 80 | p-JNK | Significant increase | [5] |

| U2OS | 50, 100, 200 (µg/mL) | Cell Viability | Reduction to 55%, 32%, 22% | [7][15] |

| SKOV3 | 10 | p-AKT, p-p70S6K, p-ERK1/2 | Downregulation | [3][4] |

| A549 | 5 (with 4 Gy radiation) | p-JNK | Upregulation | [1][3] |

| A549 | 5 (with 4 Gy radiation) | p-PI3K, p-AKT, p-mTOR | Inhibition | [1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on cellular signaling.

Cell Viability Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following treatment with delphinidin.[16]

Caption: A typical experimental workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., 2 x 10⁵ cells/well) in a 24-well or 96-well plate and allow them to adhere for 24 hours in a CO₂ incubator.[17]

-

Treatment: Prepare serial dilutions of this compound (e.g., 20-100 µM) in serum-free media.[17] Remove the old media from the cells, wash with PBS, and add the delphinidin-containing media. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Remove the treatment media and wash cells with PBS. Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[16][17]

-

Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance of the solution using a spectrophotometer at a wavelength between 500-600 nm (typically ~563-570 nm).[16][17]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Note: The antioxidant properties of anthocyanins can sometimes interfere with tetrazolium-based assays like MTT.[18] It is advisable to validate results with an alternative method, such as a BrdU (DNA-based) or CellTiter-Glo (ATP-based) assay, especially in cell lines where discrepancies are noted.[18]

Protein Expression Analysis via Western Blotting

This protocol is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within signaling pathways after delphinidin treatment.

Methodology:

-

Cell Lysis: After treating cells with delphinidin for the desired time, wash them with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size by loading them onto a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[19]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-ERK, anti-NF-κB p65) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane. Detect the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound is a multi-faceted phytochemical that exerts significant biological effects by targeting fundamental cellular signaling pathways. Its ability to concurrently inhibit pro-survival cascades like PI3K/Akt/mTOR and ERK, while activating pro-apoptotic pathways such as JNK/p38, makes it a compelling candidate for further investigation in cancer and inflammatory disease research. Furthermore, its potent inhibition of the master inflammatory regulator NF-κB provides a clear mechanism for its observed anti-inflammatory properties. The data and protocols presented in this guide offer a foundational resource for scientists aiming to explore and harness the therapeutic potential of this compound. Future research should focus on in vivo efficacy, bioavailability, and potential synergistic combinations with existing therapeutic agents.

References

- 1. Delphinidin enhances radio-therapeutic effects via autophagy induction and JNK/MAPK pathway activation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]

- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effect of delphinidin on intramedullary spinal pressure in a spinal cord injury rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell viability assay [bio-protocol.org]

- 18. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Delphinidin induces apoptosis via cleaved HDAC3-mediated p53 acetylation and oligomerization in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Delphinidin Chloride: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the deep blue and purple hues observed in many fruits and vegetables. Beyond its vibrant coloration, this compound has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. These properties are largely attributed to its unique chemical structure, which enables it to effectively scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in the inflammatory response. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and drug development efforts.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. It acts through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following table summarizes key findings, providing a comparative overview of its potency.

| Assay | Compound | IC50 / EC50 (µM) | Source |

| DPPH Radical Scavenging | Delphinidin | 3.74 | [1] |

| DPPH Radical Scavenging | Delphinidin | 10.55 ± 0.06 | |

| Superoxide Radical Scavenging | Delphinidin | > Petunidin > Malvidin ≈ Cyanidin | [1] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

This compound (analytical standard)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add serial dilutions of the this compound solution to the wells.

-

Add the DPPH solution to each well containing the sample.

-

Include a control well with DPPH solution and methanol (without the sample).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add serial dilutions of the this compound solution to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents and Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

Ferrous sulfate (for standard curve)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).

-

Warm the FRAP reagent to 37°C.

-

Add serial dilutions of the this compound solution to the wells of a 96-well plate.

-

Add the FRAP reagent to each well.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Generate a standard curve using known concentrations of ferrous sulfate.

-

The antioxidant capacity is expressed as ferrous iron equivalents (µM Fe(II)/µg of sample).

-

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by intervening in critical signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets of its action.

Quantitative Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of this compound.

| Target/Assay | Cell Line | Treatment/Stimulus | Concentration of Delphinidin | Observed Effect | Source |

| COX-2 Expression | JB6 P+ cells | TPA-induced | 5, 10, 20 µmol/L | Dose-dependent inhibition of COX-2 protein expression. | [2] |

| COX-2 Promoter Activity | JB6 P+ cells | TPA-induced | 5, 10, 20 µmol/L | Significant inhibition of TPA-induced COX-2 promoter activity. | [2] |

| PGE2 Production | JB6 P+ cells | TPA-induced | 10, 20 µmol/L | Significant inhibition of TPA-induced PGE2 production. | [2] |

| TNF-α-induced Permeability | Caco-2 cells | TNF-α (5 ng/ml) | 0.25-1 µM | Protected against TNFα-induced decrease in TEER and increase in FITC-dextran permeability. | [3] |

| Cell Proliferation | HCT-116 cells | - | 100-600 µg/mL | IC50: 242 ± 16 µg/mL | [4] |

| Cell Proliferation | HT-29 cells | - | 100-600 µg/mL | IC50: >600 µg/mL | [4] |

| Endothelial Cell Proliferation | HAoECs | - | 10 µg/mL | Maximal inhibition of proliferation. | [5] |

| Capillary-like Structure Formation | HAoECs | - | 10 µg/mL | 40% reduction in the number of branchings. | [5] |

Signaling Pathways

This compound inhibits the NF-κB pathway, a central regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.

Caption: this compound inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, JNK, and p38, is another crucial target of this compound. By inhibiting the phosphorylation of key kinases in these cascades, this compound can suppress the activation of transcription factors such as AP-1, which also plays a role in the expression of inflammatory mediators.

Caption: this compound modulates MAPK signaling pathways.

Experimental Protocols for Anti-inflammatory Assays

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of kinases in the NF-κB and MAPK pathways.

-

Reagents and Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins like IκBα, p65, ERK, JNK, p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells to the desired confluency and treat with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).

-

Lyse the cells with lysis buffer and collect the protein extract.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

ELISA is a quantitative immunoassay used to measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or other biological fluids.

-

Reagents and Materials:

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

Cell culture supernatants from treated cells

-

Wash buffer

-

Stop solution

-

96-well ELISA plate

-

Microplate reader

-

-

Procedure:

-

Coat the wells of a 96-well plate with the capture antibody.

-

Wash the wells.

-

Block the wells to prevent non-specific binding.

-

Add the standards and cell culture supernatants to the wells and incubate.

-

Wash the wells.

-

Add the biotinylated detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP and incubate.

-

Wash the wells.

-

Add the substrate solution and incubate in the dark.

-

Add the stop solution to stop the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Conclusion

This compound exhibits robust antioxidant and anti-inflammatory properties, positioning it as a compelling candidate for further investigation in the context of various chronic diseases where oxidative stress and inflammation are key pathological drivers. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this natural compound. The elucidation of its mechanisms of action, particularly its modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for the rational design of future studies and the development of novel therapeutic strategies. Further research, including in vivo studies and clinical trials, is warranted to fully translate the promising preclinical findings of this compound into tangible health benefits.

References

Delphinidin Chloride: A Technical Guide for Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of delphinidin chloride, a naturally occurring anthocyanidin, as a promising agent in neuroprotective research. Delphinidin and its glycosides, found in pigmented fruits and vegetables, have demonstrated significant potential in mitigating the pathological hallmarks of neurodegenerative diseases.[1][2][3] This document consolidates key findings on its mechanisms of action, presents quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanisms of Neuroprotection

Delphinidin exerts its neuroprotective effects through a multi-faceted approach, primarily centered on its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5] It has been shown to be effective in cellular and animal models of both Alzheimer's and Parkinson's disease.[3][6][7]

Anti-inflammatory and Antioxidant Activity

Delphinidin has been observed to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[6] It modulates key inflammatory signaling pathways, including NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines.[8][9] Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.[5][10][11] Studies have shown that delphinidin can regulate the Nrf2 antioxidant response pathway, further bolstering cellular defenses against oxidative stress.[12]

Modulation of Amyloid-Beta and Tau Pathology

In the context of Alzheimer's disease, delphinidin has been shown to interfere with the neurotoxic cascade initiated by amyloid-beta (Aβ). It can reduce Aβ plaque formation and enhance its clearance by promoting microglial phagocytosis.[6][10][11] Furthermore, delphinidin has been found to inhibit Aβ-induced calcium influx and the subsequent hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[1][2]

Regulation of Apoptotic Pathways

Delphinidin protects neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins. It has been shown to activate survival signaling pathways such as PI3K/Akt and to inhibit pro-apoptotic pathways like JNK/MAPK.[13][14] By regulating these pathways, delphinidin can prevent the activation of caspases, the executive enzymes of apoptosis.[15]

Key Signaling Pathways

The neuroprotective effects of delphinidin are mediated by its influence on several critical intracellular signaling cascades.

AMPK/SIRT1 Pathway

Delphinidin has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[6][16] This pathway is a crucial regulator of cellular energy metabolism and has been implicated in aging and longevity. Activation of AMPK/SIRT1 by delphinidin can mitigate microglial senescence, a process linked to neuroinflammation and the pathology of Alzheimer's disease.[6][16]

NF-κB and MAPK Pathways

Delphinidin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8] By preventing the activation of NF-κB, delphinidin reduces the expression of pro-inflammatory genes. Additionally, delphinidin modulates the mitogen-activated protein kinase (MAPK) pathway, including the JNK and ERK signaling cascades, which are involved in both cell survival and apoptosis.[8][14]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound.

Table 1: Effects of Delphinidin in Alzheimer's Disease Models

| Model System | Treatment | Key Findings | Reference |

| APP/PS1 Mice | Delphinidin | Significantly alleviated cognitive deficits and synapse loss. Reduced Aβ plaque burden. | [6][16] |

| NBM Lesioned Rats | Delphinidin (25, 50 mg/kg) | Decreased escape latency and distance moved in Morris water maze. Reduced AChE, APP, and Aβ protein content. | [10][11] |

| PC12 Cells | Delphinidin | Rescued cells from Aβ (25-35)-induced toxicity. Attenuated intracellular calcium influx and tau hyperphosphorylation. | [1][2] |

| BV2 Microglia | Delphinidin | Attenuated cell senescence induced by Aβ42. | [6][16] |

Table 2: Effects of Delphinidin on Cellular Processes

| Cellular Process | Model System | Treatment | Quantitative Effect | Reference |

| Microglial Senescence | APP/PS1 Mice | Delphinidin | Downregulated senescent microglia gene signature. Prevented increases in senescence-associated β-galactosidase activity. | [6][16] |

| Oxidative Stress | NBM Lesioned Rats | Delphinidin | Dose-dependently scavenged reactive oxygen species. | [10][11] |

| Apoptosis | Human Chondrocytes | Delphinidin (≥50 µM) | Showed significant cytotoxicity at higher concentrations. | [17] |

| α-Synuclein Aggregation | Mouse Neuron Cells | Delphinidin | Suppressed intracellular α-synuclein aggregation under oxidative stress. | [7] |

Experimental Protocols

This section details the methodologies employed in the cited research to investigate the neuroprotective effects of this compound.

In Vivo Models

-

APP/PS1 Mouse Model of Alzheimer's Disease

-

Animals: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1).

-

Treatment: Delphinidin administered to the mice.

-

Behavioral Assessment: Cognitive function evaluated using tests such as the Morris water maze.

-

Histological Analysis: Brain tissue analyzed for Aβ plaque burden, synaptic markers (PSD-95, Synaptophysin), and microglial/astrocyte activation (Iba-1, GFAP staining).[6]

-

Biochemical Analysis: Western blotting to quantify protein levels of key signaling molecules (e.g., AMPK, SIRT1) and synaptic proteins.[6]

-

-

Nucleus Basalis of Meynert (NBM) Lesioned Rat Model of Alzheimer's Disease

-

Animals: Rats with excitotoxic lesions of the NBM, inducing cholinergic deficits and cognitive impairment.

-

Treatment: Delphinidin administered at doses of 25 and 50 mg/kg.

-

Behavioral Assessment: Spatial memory assessed using the Morris water maze.

-

Biochemical Analysis: Hippocampal tissue analyzed for acetylcholinesterase (AChE) activity, oxidative stress markers, and protein levels of APP, AChE, and Aβ via immunoblotting.[10][11]

-

Histological Analysis: Amyloid plaque formation assessed by staining of hippocampal tissue.[10][11]

-

In Vitro Models

-

PC12 Cell Culture Model of Aβ Toxicity

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.

-

Toxicity Induction: Cells treated with the Aβ (25-35) peptide to induce neurotoxicity.

-

Treatment: Co-treatment with delphinidin.

-

Viability Assay: Cell viability assessed to determine the protective effect of delphinidin.

-

Biochemical Assays: Measurement of intracellular calcium levels and analysis of tau protein phosphorylation.[1][2]

-

-

BV2 Microglia Cell Culture Model of Senescence

-

Cell Line: BV2 immortalized murine microglia cells.

-

Senescence Induction: Cells treated with Aβ42 to induce a senescent phenotype.

-

Treatment: Co-treatment with delphinidin.

-

Senescence Markers: Analysis of senescence-associated β-galactosidase activity, expression of senescence-associated secretory phenotype (SASP) factors, and levels of cell cycle inhibitors (p21, p16).[6][16]

-

Representative Experimental Workflow

Conclusion and Future Directions

This compound has emerged as a compelling natural compound for neuroprotective research, with demonstrated efficacy in preclinical models of neurodegenerative diseases. Its ability to modulate multiple key pathological pathways, including neuroinflammation, oxidative stress, amyloid and tau pathology, and apoptosis, underscores its therapeutic potential.

Future research should focus on further elucidating the molecular mechanisms of delphinidin, including its direct molecular targets. Investigating its bioavailability and ability to cross the blood-brain barrier in more detail is also crucial for its translation into a clinical setting. Furthermore, studies exploring the synergistic effects of delphinidin with other neuroprotective agents could open new avenues for combination therapies. The comprehensive data and protocols presented in this guide aim to facilitate the continued investigation of this compound as a promising candidate for the prevention and treatment of neurodegenerative disorders.

References

- 1. Delphinidin ameliorates beta-amyloid-induced neurotoxicity by inhibiting calcium influx and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Delphinidin attenuates cognitive deficits and pathology of Alzheimer’s disease by preventing microglial senescence via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the Polyphenols Delphinidin and Rosmarinic Acid on the Inducible Intra-cellular Aggregation of Alpha-Synuclein in Model Neuron Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of delphinidin on intramedullary spinal pressure in a spinal cord injury rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroinflammation: The Role of Anthocyanins as Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Delphinidin on Pathophysiological Signs of Nucleus Basalis of Meynert Lesioned Rats as Animal Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Delphinidin attenuates cognitive deficits and pathology of Alzheimer's disease by preventing microglial senescence via AMPK/SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of Delphinidin in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of delphinidin, a key anthocyanidin responsible for blue and purple pigmentation in many plants. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of this pathway. It is intended to serve as a valuable resource for researchers in plant biology, biotechnology, and drug development who are interested in the production and modification of this important flavonoid.

The Delphinidin Biosynthesis Pathway: An Overview

Delphinidin is a member of the anthocyanidin class of flavonoids, which are synthesized via a specific branch of the phenylpropanoid pathway. The biosynthesis of delphinidin from the general phenylpropanoid precursor, 4-coumaroyl-CoA, involves a series of enzymatic reactions catalyzed by a multi-enzyme complex often associated with the endoplasmic reticulum[1]. The core pathway is initiated by chalcone synthase and proceeds through several key intermediates. The defining step in delphinidin synthesis is the hydroxylation of the B-ring of dihydroflavonols at both the 3' and 5' positions, a reaction catalyzed by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H)[2][3]. The absence or low activity of this enzyme in many plant species is the primary reason they cannot produce blue or purple flowers[2][4].

The key enzymes involved in the delphinidin biosynthesis pathway are:

-

Chalcone Synthase (CHS): Catalyzes the initial condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone[5][6][7].

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin[7].

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (DHK)[2][7].

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): This crucial enzyme hydroxylates DHK at the 3' and 5' positions of the B-ring to produce dihydromyricetin (DHM). It can also hydroxylate dihydroquercetin (DHQ) to DHM[1][2][8]. This enzyme is a cytochrome P450 monooxygenase[9].

-

Dihydroflavonol 4-Reductase (DFR): Reduces the 4-keto group of dihydroflavonols. In the context of delphinidin synthesis, it converts dihydromyricetin to leucodelphinidin[1][2][10].

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Catalyzes the oxidation of leucodelphinidin to form the unstable anthocyanidin, delphinidin[1][11][12].

-

UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Stabilizes delphinidin by glycosylation, typically at the 3-hydroxyl position, to form delphinidin 3-O-glucoside, the first stable colored anthocyanin in this pathway[11][12]. Subsequent modifications by other glycosyltransferases, acyltransferases, and methyltransferases can lead to a wide variety of delphinidin derivatives[5][6].

Quantitative Data on Delphinidin Biosynthesis

The efficiency of delphinidin biosynthesis is influenced by the kinetic properties of the involved enzymes and the accumulation levels of the final products. The following tables summarize key quantitative data from various studies. It is important to note that experimental conditions, plant species, and analytical methods can significantly affect these values.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in the Delphinidin Biosynthesis Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pM/min) | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Chalcone Synthase (CHS) | Panicum virgatum | Naringenin chalcone | 16.04 ± 6.28 | - | 499.5 s⁻¹ µM⁻¹ | [13] |

| Flavonoid 3'-Hydroxylase (F3'H) | Camellia sinensis | Naringenin | 17.08 | 0.98 | - | [5] |

| Dihydrokaempferol | 143.64 | 0.19 | - | [5] | ||

| Kaempferol | 68.06 | 0.44 | - | [5] | ||

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Naringenin | 3.22 | - | - | [2] |

| Kaempferol | 4.33 | - | - | [2] | ||

| Dihydrokaempferol | 3.26 | - | - | [2] | ||

| Dihydroflavonol 4-Reductase (DFR) | Camellia sinensis (CsDFRa) | Dihydrokaempferol | 145.10 | - | - | [10] |

| Dihydroquercetin | 41.80 | - | - | [10] | ||

| Dihydromyricetin | 58.44 | - | - | [10] | ||

| Camellia sinensis (CsDFRc) | Dihydrokaempferol | 42.31 | - | - | [10] | |

| Dihydroquercetin | 81.80 | - | - | [10] | ||

| Dihydromyricetin | 105.56 | - | - | [10] |

Note: '-' indicates data not available in the cited source. Kinetic parameters are highly dependent on the specific assay conditions.

Table 2: Delphinidin Accumulation in Wild-Type and Genetically Modified Plants

| Plant Species | Genotype/Modification | Tissue | Delphinidin Content (% of total anthocyanins) | Reference(s) |

| Chrysanthemum morifolium | Transgenic (Campanula F3'5'H) | Ray Florets | up to 95% | [11] |

| Chrysanthemum morifolium | Transgenic (Pericallis hybrida F3'5'H) | Ray Florets | up to 35.9% | [11] |

| Chrysanthemum morifolium | Transgenic (Verbena hybrida F3'5'H) | Ray Florets | up to 28.4% | [11] |

| Rosa hybrida | Transgenic (Viola F3'5'H) | Petals | up to 95% | [14] |

| Vitis vinifera (Black Grape) | Wild-Type | Skins | ~40.64% (as Delphinidin-3-O-glucoside) | [15] |

| Tulipa gesneriana 'Queen of Night' | Wild-Type | Petals | Major anthocyanin (as Delphinidin 3-O-rutinoside) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the delphinidin biosynthesis pathway.

Extraction and Quantification of Anthocyanins by HPLC

Objective: To extract and quantify delphinidin and its glycosides from plant tissues.

Methodology:

-

Sample Preparation: Freeze-dry plant tissue (e.g., petals, leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction:

-

Suspend a known weight of the powdered tissue (e.g., 100 mg) in an extraction solvent (e.g., methanol with 1% HCl, v/v).

-

Incubate the mixture in the dark at 4°C for 24 hours with occasional vortexing.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet cell debris.

-

Collect the supernatant containing the anthocyanins.

-

-

Purification (Optional): For samples with high chlorophyll content, a liquid-liquid extraction with chloroform can be performed to remove pigments that may interfere with analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Aqueous solution with a small percentage of acid (e.g., 5% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute compounds with different polarities.

-

Detection: Use a Diode Array Detector (DAD) or a UV-Vis detector set to the maximum absorbance wavelength for anthocyanins (typically around 520 nm).

-

Quantification: Create a standard curve using a commercially available delphinidin standard of known concentrations. The concentration of delphinidin in the sample can be calculated by comparing its peak area to the standard curve.

-

Flavonoid 3',5'-Hydroxylase (F3'5'H) Enzyme Activity Assay

Objective: To determine the in vitro activity of F3'5'H.

Methodology:

-

Enzyme Source: Heterologous expression of the F3'5'H gene in a suitable system (e.g., yeast, E. coli) followed by microsome isolation.

-

Reaction Mixture:

-

Microsomal protein extract containing F3'5'H.

-

NADPH as a cofactor.

-

A suitable substrate (e.g., naringenin, dihydrokaempferol).

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

-

Reaction:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-